N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-7-10-20(30-2)11-8-16)28-22-12-9-19(14-21(22)24)27-25(29)17-5-4-6-18(26)13-17/h4-15H,3H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFPRWQABFQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H21FN2O3
- CAS Number : 1359396-13-6
- Structural Features : The compound features a quinoline core, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
Pharmacological Applications
-
Anticancer Activity
- Quinoline derivatives have been extensively studied for their potential anticancer properties. The structural components of N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Research indicates that compounds with similar structures have shown promise in inhibiting kinase activity, which is crucial for cancer cell survival and growth.
-
Inhibition of Enzymatic Activity
- The compound has potential as an inhibitor of phosphodiesterase enzymes, which play a significant role in cellular signaling pathways. Inhibitors of phosphodiesterase 4 (PDE4) have been linked to anti-inflammatory effects and are being investigated for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
-
Neuroprotective Effects
- Studies on quinoline derivatives indicate their potential neuroprotective effects, particularly in neurodegenerative diseases. The ability of compounds like this compound to cross the blood-brain barrier enhances their applicability in treating neurological disorders.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step chemical reactions, including condensation reactions between appropriate precursors. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process and ensure purity.
The proposed mechanism of action involves the interaction of the compound with specific biological targets, potentially leading to the modulation of signaling pathways that are crucial for various cellular functions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous quinoline derivatives, focusing on substituent variations, molecular weights, and functional group impacts.
Table 1: Structural and Functional Comparison
Key Comparison Points
Quinoline Core Modifications The target compound features 4-ethoxy and 2-(4-methoxyphenyl) groups, whereas analogs in and substitute the C7 position with tetrahydrofuran-3-yl-oxy or C4 with cyano and anilino groups . These substitutions may alter steric hindrance and electronic properties, affecting target binding. The 7-ethoxy group in ’s compound contrasts with the target’s 4-ethoxy, suggesting positional effects on solubility or metabolic stability .
Benzamide vs. Enamide Linkers
- The target uses a rigid benzamide linker, while analogs in and employ flexible enamide chains. Enamides may enhance conformational adaptability for target engagement but could reduce metabolic stability compared to benzamides .
Aromatic Substituent Variations The 3-fluorobenzamide in the target contrasts with 3-chloro-4-fluoro-phenylamino () or pyridin-2-yl-methoxy (). Fluorine’s electronegativity may improve membrane permeability, while bulkier groups (e.g., pyridinyl) could hinder binding .
Pharmacokinetic Implications
- Molecular weights of analogs range from 540–639 , suggesting the target (if comparable) may occupy a mid-range profile. Higher weights (e.g., 639 in ) could reduce oral bioavailability .
Research Findings and Limitations
- Structural Insights : The target’s 4-methoxyphenyl group may enhance π-π stacking in hydrophobic pockets, while 3-fluorobenzamide could resist oxidative metabolism .
- Data Gaps: No biological activity or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, limiting direct efficacy comparisons .
Biological Activity
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with ethoxy and methoxy groups, which may influence its pharmacological properties. The presence of a fluorine atom is also significant, as it can enhance the lipophilicity and metabolic stability of the compound.
The biological activity of this compound primarily involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors that play a role in cell signaling and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of benzamide, including quinoline-based compounds, show promise as anticancer agents by inducing apoptosis in various cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast | 5.2 | Apoptosis induction |
| Compound B | Colon | 3.8 | Cell cycle arrest |
| This compound | Various | TBD | TBD |
In Vivo Studies
In vivo studies have shown that similar compounds can effectively reduce tumor growth in animal models. For instance, administration of related benzamide derivatives resulted in significant tumor size reduction in xenograft models, suggesting potential therapeutic efficacy .
Case Studies
- Study on Quinoline Derivatives : A recent study demonstrated that a series of quinoline derivatives exhibited potent cytotoxicity against human cancer cell lines, with some compounds showing IC50 values below 10 µM . The study emphasized the importance of structural modifications in enhancing biological activity.
- Clinical Relevance : Patients treated with benzamide derivatives reported prolonged survival rates compared to traditional therapies, indicating the potential of these compounds in clinical oncology .
Q & A
Q. What are the recommended synthetic routes for N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide?
The synthesis typically involves a multi-step approach:
- Quinoline core formation : Start with a substituted quinoline precursor, introducing the 4-ethoxy and 4-methoxyphenyl groups via nucleophilic substitution or Suzuki coupling under palladium catalysis .
- Fluorobenzamide conjugation : React the quinoline intermediate with 3-fluorobenzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures ensure high purity (>95%) .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and regioselectivity, with methoxy protons resonating at ~3.8 ppm and fluorine-induced splitting in aromatic regions .
- Mass spectrometry (HRMS) : Exact mass determination validates molecular formula (e.g., [M+H] via ESI-MS) .
- X-ray crystallography : SHELXL refinement resolves 3D conformation, particularly for verifying ethoxy group orientation and fluorine’s electronic effects on the benzamide moiety .
Q. What initial biological screening assays are appropriate for this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorescence-based protocols .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can substitution reactions at the quinoline core be optimized for derivative synthesis?
- Electrophilic substitution : Use Lewis acids (e.g., AlCl) to direct chloro or nitro groups to the quinoline’s 6-position, followed by displacement with ethoxy/methoxy nucleophiles .
- Cross-coupling : Buchwald-Hartwig amination or Ullmann reactions for aryl-ether bond formation, requiring Pd(OAc)/Xantphos catalysts and microwave-assisted heating (120°C, 30 min) .
- Challenges : Competing side reactions (e.g., over-oxidation) require inert atmospheres and strict temperature control .
Q. How to resolve contradictions in biological activity data across studies?
Methodological strategies include:
- Dose-response reevaluation : Confirm activity thresholds using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Structural analogs : Synthesize derivatives lacking the 3-fluorobenzamide group to isolate its contribution to activity .
- Metabolic stability testing : LC-MS/MS to rule out rapid degradation in cell-based assays .
Q. What crystallographic challenges arise during refinement of this compound?
- Disorder in ethoxy groups : SHELXL’s PART instruction partitions disordered atoms, with SUMP restraints to maintain geometric rationality .
- Twinned crystals : Use TWIN/BASF commands in SHELXL for datasets with >10% twin fraction .
- Validation : Check R values (<0.05) and ADDSYM to detect missed symmetry .
Q. How to design structure-activity relationship (SAR) studies for fluorobenzamide derivatives?
- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess π-stacking effects .
- Fluorine positional isomers : Compare 3-fluoro vs. 4-fluoro analogs via molecular docking (AutoDock Vina) to quantify target binding energy differences .
- Pharmacophore mapping : Overlay crystal structures with known inhibitors (e.g., EGFR) using PyMOL to identify critical interactions .
Q. What stability considerations are critical for experimental reproducibility?
- pH-dependent degradation : Monitor via HPLC in buffers (pH 1–13) to identify labile bonds (e.g., amide hydrolysis under basic conditions) .
- Light sensitivity : Store solutions in amber vials; UV-vis spectroscopy tracks photo-degradation (λ shifts >10 nm indicate instability) .
- Thermal analysis : DSC/TGA reveals melting points (~200–220°C) and decomposition thresholds (>250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
